2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1304271-30-4) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₄O₃S and a molecular weight of 304.32 g/mol. Its structure combines a 1,2,4-triazole core substituted with a 5-methylbenzofuran moiety and a sulfanylacetic acid side chain. This compound is classified as a building block in organic synthesis and is utilized in pharmacological research .
Properties
IUPAC Name |
2-[[4-amino-5-(5-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-2-3-9-8(4-7)5-10(20-9)12-15-16-13(17(12)14)21-6-11(18)19/h2-5H,6,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBDDOCINLDJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(N3N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the benzofuran moiety is known for its antimicrobial properties, which may be attributed to its ability to inhibit bacterial enzymes. The triazole ring can interact with metal ions, potentially affecting metalloenzymes involved in critical biochemical pathways. Additionally, the sulfanylacetic acid group may form covalent bonds with thiol groups in proteins, altering their structure and function.
Cellular Effects
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors may result in altered gene expression profiles, affecting cellular functions such as metabolism and immune response.
Molecular Mechanism
The molecular mechanism of action of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves several key interactions at the molecular level. The benzofuran moiety can bind to hydrophobic pockets in proteins, disrupting their normal function. The triazole ring’s ability to chelate metal ions can inhibit metalloenzymes, affecting their catalytic activity. Additionally, the sulfanylacetic acid group can form disulfide bonds with cysteine residues in proteins, leading to conformational changes and altered activity. These interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods. It may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance immune response and reduce inflammation. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold dose for these adverse effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites may retain biological activity or be further conjugated with glucuronic acid or sulfate for excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters. Once inside the cell, it may bind to cytoplasmic proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum. These localizations can influence the compound’s effects on cellular processes, including energy metabolism and protein synthesis.
Biological Activity
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a compound with the molecular formula and a molecular weight of 304.33 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
The compound is characterized by the following structural features:
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₂N₄O₃S |
| Molecular Weight | 304.33 g/mol |
| IUPAC Name | 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| PubChem CID | 61613372 |
| Appearance | Powder |
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 20 µM to 70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .
Moreover, mercapto-substituted triazoles have been noted for their potential as chemotherapeutic agents. They displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our target molecule showed IC50 values indicating significant inhibition of cancer cell proliferation, particularly against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Study 1: Antibacterial Efficacy
In a comparative study of several triazole derivatives, it was found that the compound under investigation demonstrated comparable antibacterial activity against E. coli and S. aureus. The study employed the agar disc diffusion method and reported inhibition zones significantly larger than those of control substances .
Study 2: Anticancer Properties
Another study focused on the synthesis of triazole derivatives and their biological evaluation against cancer cells. The findings suggested that some derivatives exhibited promising anticancer activities with IC50 values lower than those of established chemotherapeutics .
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests potential pharmacological properties, particularly as an antimicrobial agent. Research indicates that triazole derivatives can exhibit antifungal and antibacterial activities. The presence of the benzofuran moiety may enhance these effects due to its ability to interact with biological membranes.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their biological activities. The results indicated that compounds similar to 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid showed significant inhibition against several fungal strains, suggesting its potential as an antifungal agent .
Agricultural Applications
The compound's potential as a plant growth regulator has been investigated. Triazoles are known to affect plant hormone levels, which can lead to enhanced growth and resistance to environmental stressors.
Case Study : Research conducted by agricultural scientists demonstrated that triazole compounds could improve crop yield and resilience against pathogens. The application of similar compounds resulted in increased chlorophyll content and enhanced photosynthetic efficiency in treated plants .
Material Sciences
In material sciences, 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can serve as a precursor for synthesizing novel polymers or composites with unique properties.
Case Study : A recent study focused on the synthesis of polymeric materials using triazole-based compounds. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations, physicochemical properties, and pharmacological activities.
Structural Analogues and Substituent Effects
Key structural variations include:
- Substituents at Position 5 of the triazole ring: Benzofuran (target compound), furan, pyridine, phenyl, thiophene, or morpholinomethyl groups.
- Functional groups at the sulfanylacetic acid side chain : Acid (target compound), amide, ester, or salt forms.
*Molecular weights estimated from analogous structures.
Pharmacological Activities
- Anti-Exudative Activity: Furan-substituted analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show 50–70% inhibition of inflammation in rat paw edema models, comparable to diclofenac sodium . The benzofuran substituent in the target compound may enhance bioavailability due to increased aromaticity.
- Anticancer Potential: Triazole derivatives with benzothiazole substituents (e.g., 2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides) demonstrate cytotoxic effects in preliminary screens .
- Pharmacokinetics: Potassium salts of morpholinomethyl-substituted analogs exhibit rapid absorption (Cmax = 279.67 µg/mL at 5 min) and short half-lives (t1/2 = 0.32 h), suggesting the target compound’s acid form may have slower elimination .
Functional Group Impact
- Acid vs. Ester/Amide : The acetic acid group in the target compound may improve water solubility compared to ester derivatives (e.g., isopropyl ester ), but ester/amide forms could enhance membrane permeability.
- Salt Forms : Sodium/potassium salts (e.g., ) likely have higher solubility and faster absorption than the free acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
